quercetin 3-O-beta-L-fucopyranoside
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Overview
Description
Quercetin 3-O-beta-L-fucopyranoside is a quercetin O-glycoside that is quercetin attached to a beta-L-fucopyranosyl moiety at position 3 via a glycosidic linkage. It has a role as a metabolite. It is a beta-L-fucoside, a monosaccharide derivative, a tetrahydroxyflavone and a quercetin O-glycoside. It derives from a beta-L-fucose.
Scientific Research Applications
Antioxidant and Anti-inflammatory Effects
Quercetin 3-O-beta-L-fucopyranoside demonstrates notable antioxidant and anti-inflammatory activities. Studies have shown that this compound, along with other quercetin glycosides, exhibits stronger antioxidant activity compared to its aglycone form, quercetin. These glycosides effectively inhibit nitric oxide production and suppress nuclear factor (NF)-κB activation, indicating significant anti-inflammatory potential (So-Jin Choi et al., 2012).
Antimutagenic and Immunomodulatory Properties
Quercetin glycosides, including this compound, have been found to possess antimutagenic properties and play a role in enhancing the immune response. Research indicates that these compounds display a protective effect against oxidative DNA damage and support the immune system's readiness for specific humoral immune responses (K. Valentová et al., 2016).
Glycation Inhibitory Activity
Quercetin glycosides, including this compound, have been identified in Eucommia ulmoides leaves and are known for their glycation inhibitory activity. This activity is significant in the context of diabetes management as it inhibits the formation of advanced glycation end-products, which are implicated in diabetic complications (H. Kim et al., 2004).
Antioxidant Activity in Various Plants
This compound has been isolated from various plant sources, such as the red alga Acanthophora spicifera, demonstrating significant antioxidant activity. This suggests its potential use in botanical medicine and natural health products (L. Zeng et al., 2010).
Cyclooxygenase Inhibitory Activities
Studies have shown that quercetin glycosides, including this compound, exhibit inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2). This activity is indicative of their potential use in addressing inflammatory conditions (A. Dongmo et al., 2007).
Properties
Molecular Formula |
C21H20O11 |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-18,21-26,28-29H,1H3/t7-,15+,17+,18-,21+/m0/s1 |
InChI Key |
OXGUCUVFOIWWQJ-FOJOTVKPSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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